N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
This compound is a structurally complex molecule featuring a benzothiazole core fused with a dioxolane ring (1,3-dioxolo[4,5-f][1,3]benzothiazol-6-yl group), a pyrrolidine-2,5-dione (succinimide) moiety, and a pyridinylmethyl substituent. The benzothiazole scaffold is known for its pharmacological relevance, including antimicrobial and anticancer activities, while the pyrrolidinedione group is frequently employed in enzyme inhibitors due to its electrophilic carbonyl groups. The pyridine moiety may enhance binding affinity to biological targets, such as kinases or receptors. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c25-17-3-4-18(26)23(17)10-19(27)24(9-12-2-1-5-21-8-12)20-22-13-6-14-15(29-11-28-14)7-16(13)30-20/h1-2,5-8H,3-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRKGCOMAGBASS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the dioxolobenzo-thiazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinone group: This step involves the reaction of a suitable amine with a succinic anhydride derivative to form the pyrrolidinone ring.
Coupling with pyridinylmethyl acetamide: The final step involves the coupling of the dioxolobenzo-thiazole and pyrrolidinone intermediates with pyridinylmethyl acetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Chemical Research: Employed as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s structural complexity necessitates comparison with heterocyclic amines, benzothiazole derivatives, and succinimide-containing analogs. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Structural Complexity: The target compound integrates three distinct pharmacophores (benzothiazole, pyrrolidinedione, pyridine), whereas simpler heterocyclic amines like Harman and PhIP rely on single-ring systems with amino or methyl groups. This multiplicity may enhance target selectivity but complicate synthesis and purification.
Analytical Methods : While heterocyclic amines in cooked meats are quantified via HPLC with detection limits as low as 0.5 pg·g⁻¹ , the target compound’s characterization likely combines HPLC for purity assessment and SHELX-based crystallography for structural confirmation .
However, its benzothiazole core shares structural similarities with mutagenic compounds like Harman, necessitating toxicity profiling using dose-effect methodologies .
Dose-Response Considerations: The Litchfield-Wilcoxon method could be applied to compare the target compound’s efficacy/toxicity with analogs. For instance, if the compound’s IC₅₀ for kinase inhibition is lower than PhIP’s carcinogenic potency (observed at ng·g⁻¹ levels ), it may indicate a favorable therapeutic index.
Research Findings and Implications
- Safety Profile: Structural parallels to Harman and Trp-P-2 underscore the need for rigorous genotoxicity testing, as even trace impurities in synthesis could introduce mutagenic risks.
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide, a compound with the CAS number 892857-00-0, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Molecular Structure
- Molecular Formula : C16H9N3O3S2
- Molar Mass : 355.39 g/mol
The compound features a complex structure that includes a benzothiazole moiety and a pyrrolidine derivative, which may contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activity. For instance, related compounds have been shown to inhibit bacterial growth effectively.
Anti-inflammatory Activity
Research has demonstrated that similar compounds can act as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. In particular:
- COX-2 Inhibition : Compounds with structural similarities showed high selectivity for COX-2, with inhibition indices ranging from 90% to 99% in certain studies .
- Analgesic Effects : The analgesic activity of these compounds was comparable to standard drugs like sodium diclofenac, indicating their potential for pain management .
Case Studies
- Study on Analgesic and Anti-inflammatory Effects :
- Toxicity Assessment :
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Benzothiazole Moiety : Known for its pharmacological properties.
- Pyrrolidine Ring : Enhances interaction with biological targets.
This relationship emphasizes that modifications in the chemical structure can significantly influence the compound's efficacy and safety profile.
Q & A
Q. What are the optimal synthetic routes for N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide, and how do reaction conditions impact yield?
- Methodology : The synthesis involves multi-step reactions, including condensation, nucleophilic substitution, and amide coupling. Key steps require precise control of:
- Temperature : 60–80°C for benzothiazole ring formation (microwave-assisted synthesis reduces time by 30–50% compared to reflux) .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
- Catalysts : Pd/C or CuI for cross-coupling reactions .
Table 1 : Comparison of Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Benzothiazole formation | Microwave, 80°C, 1 hr | 85 | >98% | |
| Amide coupling | DMF, RT, 12 hr | 72 | 95% |
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR : H and C NMR to verify substituent positions (e.g., pyridinylmethyl protons at δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 456.12) .
- HPLC : Purity >95% with C18 reverse-phase columns (acetonitrile/water gradient) .
Q. What experimental design principles are critical for initial pharmacological screening?
- Methodology : Follow factorial design to minimize variables:
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Conduct accelerated stability studies:
- Temperature : Store at -20°C (lyophilized) vs. 4°C (solution).
- Oxidation sensitivity : Monitor via TLC/HPLC; add antioxidants (e.g., BHT) if degradation >5% over 30 days .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the dioxolo-benzothiazole moiety and Lys721 .
- MD simulations : 100-ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Meta-analysis : Compare IC values from enzyme vs. cell-based assays (e.g., 2.5 µM in kinase inhibition vs. 15 µM in cell proliferation due to membrane permeability) .
- Structure-activity relationship (SAR) : Synthesize analogs (Table 2) to isolate critical functional groups.
Table 2 : SAR of Analogs
| Analog | Modification | IC (µM) |
|---|---|---|
| Parent compound | None | 2.5 |
| Analog A | Replace pyrrolidinedione with succinimide | >100 |
| Analog B | Remove pyridinylmethyl | 45 |
Q. How do reaction kinetics and byproduct formation influence scalability?
- Methodology :
Q. What advanced statistical methods optimize reaction conditions when faced with conflicting yield data?
- Methodology : Apply response surface methodology (RSM) or Taguchi design:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
